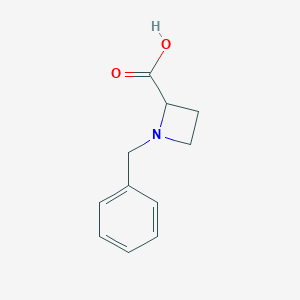
1-苄基氮杂环丙氨酸
概述
描述
1-Benzylazetidine-2-carboxylic acid is a chemical compound with the empirical formula C11H13NO2 and a molecular weight of 191.23 . It is sold by Sigma-Aldrich and is used by researchers in the field of early discovery .
Synthesis Analysis
The synthesis of azetidines, which includes 1-Benzylazetidine-2-carboxylic acid, is an important yet undeveloped research area . The reactivity of azetidines is driven by a considerable ring strain, which makes them excellent candidates for ring-opening and expansion reactions .Molecular Structure Analysis
The molecular structure of 1-Benzylazetidine-2-carboxylic acid includes a carboxyl group (COOH) and a benzyl group (C6H5CH2) attached to an azetidine ring . The SMILES string representation of the molecule is OC(=O)C1CCN1Cc2ccccc2 .Chemical Reactions Analysis
As a carboxylic acid, 1-Benzylazetidine-2-carboxylic acid can undergo typical reactions of this class of compounds. These include reactions involving the O−H bond, such as acid dissociation and solvolytic reactions, and reactions at the carbonyl bond, most of which involve attack by a nucleophile .Physical And Chemical Properties Analysis
1-Benzylazetidine-2-carboxylic acid is a solid compound . Its physical and chemical properties are likely influenced by its molecular structure, particularly the presence of the carboxyl group and the benzyl group attached to the azetidine ring .科学研究应用
Medicinal Chemistry: Antibacterial Agents
1-Benzylazetidine-2-carboxylic acid: is a building block in the synthesis of β-lactam antibiotics . These antibiotics, including penicillins and cephalosporins, are crucial in combating bacterial infections. The β-lactam ring is a common feature in these compounds, providing the necessary structural motif for antibacterial activity.
Agriculture: Plant Growth and Protection
In agriculture, 1-Benzylazetidine-2-carboxylic acid could be explored for the synthesis of plant growth regulators or protective agents . Its structural similarity to natural lactams, which are involved in plant metabolism, suggests potential applications in enhancing crop resilience and yield.
Material Science: Polymer Synthesis
The compound’s functional groups make it a candidate for polymer synthesis applications in material science. It can be used to introduce benzyl and carboxylic acid functionalities into polymers, which can alter their physical properties and make them suitable for specific uses .
Environmental Science: Bioremediation
1-Benzylazetidine-2-carboxylic acid: may have applications in environmental science, particularly in bioremediation processes. Its chemical structure could be utilized in the synthesis of chelating agents that bind heavy metals, aiding in the detoxification of polluted environments .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound could be used to study enzyme-substrate interactions due to its cyclic structure, which is similar to many bioactive molecules. It may act as an inhibitor or a substrate analogue in enzymatic reactions, providing insights into enzyme mechanisms .
Pharmacology: Drug Development
The lactam ring present in 1-Benzylazetidine-2-carboxylic acid is a feature in many pharmacologically active compounds. It can serve as a precursor in the development of new therapeutic drugs, especially in the area of neurological and cardiovascular diseases .
Chemical Engineering: Catalysis
In chemical engineering, this compound can be used in catalysis research. Its benzyl group can stabilize transition states or intermediates in catalytic cycles, potentially leading to more efficient industrial chemical processes .
Analytical Chemistry: Chromatography
Lastly, in analytical chemistry, 1-Benzylazetidine-2-carboxylic acid could be used in chromatography as a standard or a derivative for the analysis of complex mixtures, helping to identify and quantify substances with similar structures .
安全和危害
未来方向
Recent advances in the chemistry and reactivity of azetidines, including 1-Benzylazetidine-2-carboxylic acid, have been reported . Future research directions may include further exploration of the synthesis, reactivity, and application of azetidines, as well as their potential use in drug discovery, polymerization, and as chiral templates .
属性
IUPAC Name |
1-benzylazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-6-7-12(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUOCTPLGJOLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302338 | |
| Record name | 1-benzylazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylazetidine-2-carboxylic acid | |
CAS RN |
18085-40-0 | |
| Record name | 1-(Phenylmethyl)-2-azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 150308 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18085-40-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzylazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylazetidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



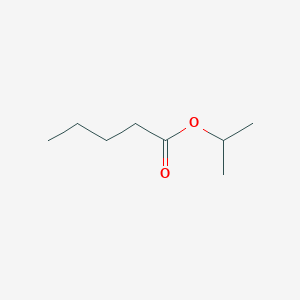
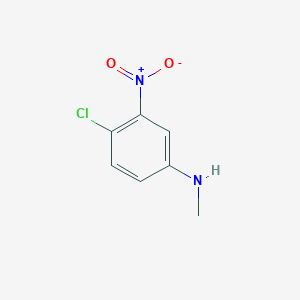


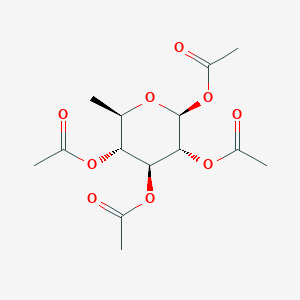
![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

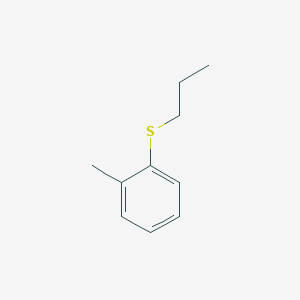
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
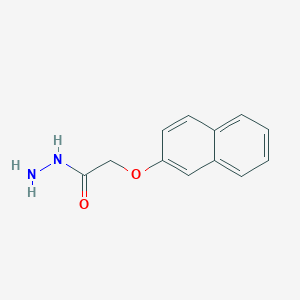
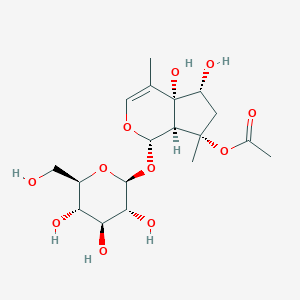
![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)
